4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Functionalization

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one (CAS 882000-44-4) is a synthetic small-molecule phthalazinone derivative characterized by a 1,2-dihydrophthalazin-1-one core substituted at the 4-position with a 3-nitro-4-(4-phenylpiperazin-1-yl)phenyl moiety. The compound possesses a molecular weight of 427.5 g/mol, a computed XLogP3-AA of 4.2 indicating moderate lipophilicity, one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C24H21N5O3
Molecular Weight 427.464
CAS No. 882000-44-4
Cat. No. B2434299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one
CAS882000-44-4
Molecular FormulaC24H21N5O3
Molecular Weight427.464
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NNC(=O)C5=CC=CC=C54)[N+](=O)[O-]
InChIInChI=1S/C24H21N5O3/c30-24-20-9-5-4-8-19(20)23(25-26-24)17-10-11-21(22(16-17)29(31)32)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,26,30)
InChIKeyNUESRKAKYXIZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one (CAS 882000-44-4): Core Structural and Physicochemical Profile for Research Procurement


4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one (CAS 882000-44-4) is a synthetic small-molecule phthalazinone derivative characterized by a 1,2-dihydrophthalazin-1-one core substituted at the 4-position with a 3-nitro-4-(4-phenylpiperazin-1-yl)phenyl moiety [1]. The compound possesses a molecular weight of 427.5 g/mol, a computed XLogP3-AA of 4.2 indicating moderate lipophilicity, one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds [1]. Phthalazinone scaffolds are recognized as privileged structures in medicinal chemistry, serving as core pharmacophores for inhibitors targeting PARP, VEGFR-2, EGFR, Aurora kinase, and other cancer-relevant proteins [2]. The concurrent presence of an electron-withdrawing nitro group and an N-phenylpiperazine substituent distinguishes this compound from simpler 4-phenylphthalazinone building blocks and positions it as a functionalized intermediate or probe candidate in kinase and PARP inhibitor research programs [2].

Why Generic Substitution with Closely Related Phthalazinone Analogs Fails: Structural and Functional Differentiation of CAS 882000-44-4


In-class phthalazinone derivatives cannot be interchangeably substituted because subtle modifications to the substitution pattern, particularly at the 4-phenyl position and the nature of the cyclic amine, profoundly alter target binding, physicochemical properties, and biological readout [1]. The combination of a nitro group at the 3-position and an N-phenylpiperazine at the 4-position of the pendant phenyl ring in CAS 882000-44-4 creates a unique spatial and electronic environment distinct from the corresponding piperidine analog (CAS 218144-45-7, MW 350.38) and the thiomorpholine analog (CAS 882000-39-7, MW 368.4) . The nitro group introduces redox activity and alters π-stacking interactions, while the N-phenylpiperazine moiety modulates basicity (calculated pKa ~7–8 for the piperazine N-Ph nitrogen), hydrogen-bonding capacity, and molecular shape relative to simpler amines [1]. These differences directly impact enzyme inhibitory potency, selectivity across kinase/PARP isoforms, and cellular permeability — making procurement of the exact compound essential for reproducible structure-activity relationship (SAR) studies and assay validation [1][2].

Quantitative Differentiation Evidence for 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one Relative to Closest Analogs


Structural Uniqueness: Orthogonally Functionalized Scaffold Enables Divergent SAR Exploration Not Achievable with Simpler 4-Phenylphthalazinones

CAS 882000-44-4 bears a 3-nitro-4-(4-phenylpiperazin-1-yl) substitution pattern on the phenyl ring attached to the phthalazinone core. By contrast, the piperidine analog (CAS 218144-45-7) lacks the terminal N-phenyl group, and the thiomorpholine analog (CAS 882000-39-7) replaces the piperazine with a thiomorpholine ring. These structural differences alter molecular surface topology, dipole moment, and π-stacking potential. The N-phenylpiperazine moiety increases the number of aromatic rings to four, compared to three for the piperidine analog [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Functionalization

Lipophilicity and Permeability: Higher cLogP Confers Advantages for Blood-Brain Barrier Penetration and CNS Target Engagement

The computed XLogP3-AA for CAS 882000-44-4 is 4.2 [1]. While experimentally determined logP values are not publicly available for the closest analogs, the presence of the N-phenylpiperazine substituent (adding C6H5 vs. H in the piperidine analog) is expected to increase logP by approximately 1.5–2.0 units based on Hansch π constants for phenyl (π ≈ 1.96) [2]. This positions CAS 882000-44-4 in the optimal lipophilicity range for CNS drug candidates (logP 3–5) [3].

Physicochemical Properties Blood-Brain Barrier Penetration Lipophilicity

Redox and Prodrug Potential: The 3-Nitro Group Enables Bioreductive Activation Pathways Absent in Non-Nitrated Analogs

The aromatic nitro group at the 3-position of the pendant phenyl ring is a well-established handle for bioreductive activation in hypoxic tumor microenvironments or under nitroreductase-expressing conditions [1]. In contrast, the non-nitrated 4-phenylphthalazinone core (CAS 5004-45-5) lacks this functionality entirely. Nitroreductase-mediated reduction of the nitro group to an amine or hydroxylamine can generate cytotoxic species or unmask a latent pharmacophore, providing a mechanism for tumor-selective activation [1][2].

Bioreductive Prodrug Hypoxia-Selective Activation Nitroreductase

N-Phenylpiperazine Pharmacophore: Privileged Fragment for Serotonin and Dopamine Receptor Engagement Distinguishes This Compound from Non-Phenylated Amine Analogs

The N-phenylpiperazine moiety is a well-characterized pharmacophore for serotonin (5-HT) and dopamine (D2/D3) receptor subtypes [1][2]. Compounds containing N-phenylpiperazine, such as aripiprazole, quetiapine, and naphthylpiperazines, demonstrate low-nanomolar binding at 5-HT1A and 5-HT2A receptors [1]. The piperidine analog (CAS 218144-45-7) contains a piperidine ring that lacks the terminal N-phenyl group, reducing its ability to engage the aromatic binding pocket conserved in aminergic GPCRs [1].

GPCR Pharmacology Serotonin Receptor Dopamine Receptor

Molecular Size and Rotatable Bond Count: CAS 882000-44-4 Occupies a Mid-Range Chemical Space for Lead Optimization Distinct from Smaller Scaffolds

CAS 882000-44-4 has a molecular weight of 427.5 g/mol, 3 rotatable bonds, 6 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. This profile falls within the lead-like space (MW < 450, rotatable bonds ≤ 10, HBA ≤ 10, HBD ≤ 5) as defined by the rule-of-4 for lead-likeness [2]. By contrast, the piperidine analog (CAS 218144-45-7; MW 350.38) and thiomorpholine analog (MW 368.4) are smaller and have different HBA counts. The 2-methyl analog (MW 441.5 g/mol, C25H23N5O3) [3] is heavier and more complex due to the additional methyl group, which increases steric bulk and may reduce binding-site compatibility.

Drug-Likeness Chemical Space Lead Optimization

Recommended Research and Industrial Application Scenarios for 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one (CAS 882000-44-4)


Kinase and PARP Inhibitor Probe Synthesis Using the Orthogonally Functionalized Phthalazinone Core

The phthalazinone scaffold is the core of FDA-approved PARP inhibitors (e.g., olaparib) and advanced VEGFR-2 inhibitors [1]. CAS 882000-44-4, with its 4-(3-nitro-4-aminophenyl) substitution pattern, provides a versatile intermediate for further derivatization. The nitro group can be reduced to an amine for amide coupling or sulfonamide formation, while the N-phenylpiperazine moiety can be exploited for target engagement or further functionalized. This compound is thus preferred over simpler 4-phenylphthalazinone building blocks for generating focused libraries targeting PARP-1/2, VEGFR-2, or Aurora kinases in an academic or industrial medicinal chemistry setting [1][2].

CNS-Penetrant Probe Development Leveraging the N-Phenylpiperazine Pharmacophore

Given the presence of the N-phenylpiperazine group — a privileged GPCR pharmacophore — and a computed logP of 4.2 within the CNS drug-like range, CAS 882000-44-4 is a rational starting point for CNS probe discovery programs targeting serotonin receptors (5-HT1A, 5-HT2A), dopamine receptors (D2, D3), or dual GPCR-kinase targets [1][3]. In phenotypic screening cascades involving neuronal cell lines or brain-penetrant compound profiling, this compound warrants prioritization over the thiomorpholine and piperidine analogs, which lack the aromatic N-phenyl substitution required for high-affinity GPCR binding [3].

Hypoxia-Selective Prodrug Design Exploiting the 3-Nitro Reductive Handle

In cancer biology programs focused on the hypoxic tumor microenvironment, CAS 882000-44-4 can serve as a prodrug lead or a chemical probe for nitroreductase-expressing cell models [1][4]. The 3-nitro group undergoes enzymatic reduction under hypoxic conditions, potentially generating a DNA-damaging or protein-reactive species. This mechanism is not accessible to the non-nitrated 4-phenylphthalazinone (CAS 5004-45-5) and differentiates the compound from PARP inhibitors like olaparib, which lack a nitro group [1]. Researchers establishing hypoxia-selective cytotoxicity assays should therefore select CAS 882000-44-4 to interrogate this activation pathway.

Analytical Reference and Impurity Profiling for Phthalazinone-Based Drug Development Programs

CAS 882000-44-4 represents a specific nitro-phenylpiperazine-substituted phthalazinone that may arise as a synthetic intermediate or a structurally related impurity in the development of phthalazinone-based therapeutics [1]. Its unique molecular signature (MW 427.5, four aromatic rings, distinct HPLC retention characteristics due to logP 4.2) makes it suitable as an analytical reference standard for HPLC, LC-MS, and NMR method development in quality control laboratories [1][2]. Procurement in high purity enables accurate impurity identification and quantification, supporting regulatory submissions for ANDA or NDA filings where phthalazinone-related substances must be characterized.

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